molecular formula C22H27N3O4 B11113105 3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide

3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11113105
M. Wt: 397.5 g/mol
InChI Key: LDSCVOWENUKXHO-HAVVHWLPSA-N
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Description

3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is a complex organic compound belonging to the class of hydrazones. Hydrazones are known for their versatile biological activities and are formed by the reaction of hydrazine with ketones or aldehydes. This particular compound features a nitro group, which is a significant functional group in organic chemistry due to its electron-withdrawing properties and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2-(octyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, and may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its anti-inflammatory properties and potential as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with biological targets through its nitro and hydrazone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways .

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

3-nitro-N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H27N3O4/c1-2-3-4-5-6-9-15-29-21-14-8-7-11-19(21)17-23-24-22(26)18-12-10-13-20(16-18)25(27)28/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,24,26)/b23-17+

InChI Key

LDSCVOWENUKXHO-HAVVHWLPSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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